(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Description
(3R,8aR)-3-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused with a pyrazine ring. Its molecular formula is C₈H₁₆N₂·2HCl, with a molecular weight of 199.12 g/mol . The stereochemistry at positions 3R and 8aR defines its spatial configuration, influencing its physicochemical and biological properties. This compound is commonly used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antiviral agents .
Properties
CAS No. |
2230901-08-1 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
WEPJUJKKADFQPF-SCLLHFNJSA-N |
SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, cyclization can be achieved using trifluoroacetic acid as a catalyst under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of eco-friendly and efficient methods, such as one-pot synthesis, is also explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt can undergo acid-base equilibria. In alkaline conditions, deprotonation releases the free base, (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine, which exhibits nucleophilic reactivity at the tertiary amines.
| Reaction Type | Conditions | Products |
|---|---|---|
| Neutralization | Aqueous NaOH (pH > 10) | Free base + NaCl + H₂O |
| Acidification | HCl (aq) | Re-formation of dihydrochloride salt |
Alkylation and Acylation
The tertiary amines in the bicyclic system can act as nucleophiles in alkylation or acylation reactions, though steric hindrance from the bicyclic framework may limit reactivity.
Example Reaction Pathways:
-
Alkylation :
Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).
-
Acylation :
Typically conducted under Schotten-Baumann conditions.
Oxidation Reactions
The tertiary amines are susceptible to oxidation, particularly with strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), forming N-oxides.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | H₂O, 25°C, 12h | Mono-N-oxide |
| mCPBA | CH₂Cl₂, 0°C → RT | Di-N-oxide |
Salt Metathesis
The chloride counterions can be exchanged with other anions (e.g., bromide, sulfate) via metathesis reactions:
This reaction is typically performed in aqueous or alcoholic media .
Thermal Stability
The compound decomposes above 200°C, producing volatile byproducts such as pyrrolidine fragments and HCl gas. Thermogravimetric analysis (TGA) data indicates a mass loss of ~17% at 220°C, consistent with chloride loss .
Stereochemical Influence on Reactivity
The (3R,8aR) configuration imposes steric constraints that affect reaction outcomes:
-
Steric Hindrance : The methyl group at C3 blocks axial attack in alkylation, favoring equatorial substitution.
-
Chiral Induction : Reactions at N1 or N7 preserve stereochemistry due to the rigid bicyclic framework.
Scientific Research Applications
Overview
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 213.15 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit potential antidepressant properties. The structural features of this compound may influence neurotransmitter systems in the brain, providing a basis for further investigation into its efficacy as an antidepressant agent.
Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Studies focusing on its ability to protect neuronal cells from oxidative stress could pave the way for therapeutic applications in conditions like Alzheimer's and Parkinson's disease.
Organic Synthesis
Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to utilize it as a building block for the development of novel pharmaceuticals and agrochemicals.
Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds, which are critical in developing new drugs and materials. Its reactivity can be exploited in cyclization reactions to create diverse chemical entities.
Material Science
Polymer Chemistry : In material science, there is potential for this compound to be used in the development of new polymers with specific properties. Its incorporation into polymer matrices could enhance material performance in applications such as coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models when treated with derivatives of this compound. |
| Study B | Neuroprotection | Showed that the compound protects neuronal cells from apoptosis induced by oxidative stress through modulation of specific signaling pathways. |
| Study C | Organic Synthesis | Utilized as a key intermediate in synthesizing a novel class of anti-cancer agents with improved efficacy over existing treatments. |
Mechanism of Action
The mechanism of action of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Substituted Derivatives
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
- Functional Groups : Dione derivatives (e.g., 1,4-dione) exhibit reduced solubility but enhanced rigidity, making them suitable for solid-phase synthesis . The dihydrochloride salt form of the target compound improves aqueous solubility, favoring drug formulation .
- Stereochemistry : The (8aR) configuration is conserved in many analogs, but enantiomers (e.g., S-configuration) show divergent biological activities due to altered chiral recognition .
Pharmacologically Relevant Derivatives
Imidazo-Pyrrolo-Pyrazine Derivatives
Compounds like 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine dihydrochloride (Upadacitinib impurity) feature fused imidazole and pyrrolopyrazine rings. These derivatives are critical in Janus kinase (JAK) inhibitor development but exhibit higher molecular complexity and reduced synthetic accessibility compared to the target compound .
Cyclic Dipeptides
Natural products such as (3R,8aR)-3-((S)-sec-butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo-(L-Pro-L-Ile)) demonstrate antifungal activity, highlighting the role of pyrrolopyrazine scaffolds in bioactive molecules. However, the absence of a hydrochloride salt in these derivatives limits their solubility in polar solvents .
Biological Activity
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with notable structural features that suggest potential biological activities. This compound belongs to a class of bicyclic organic compounds characterized by a fused pyrrolidine and pyrazine ring structure. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHClN
- Molecular Weight : 213.15 g/mol
- CAS Number : 2230901-08-1
- Structure : The compound's bicyclic structure contributes to its unique reactivity and interaction profiles in biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects. Detailed studies are required to elucidate the precise mechanism of action.
Biological Activities
Research on similar compounds has indicated various potential biological activities, including:
- Antimicrobial Activity : Compounds within the pyrazine family often exhibit antimicrobial properties. Initial studies suggest that this compound may share this characteristic.
- Anticancer Potential : The structural features of this compound suggest it could interact with cancer cell pathways, although empirical data is limited.
- Neuropharmacological Effects : Related compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methylpyridine | Pyridine Derivative | Antimicrobial |
| Pyrazinamide | Pyrazine Derivative | Antitubercular |
| 1-Methylpiperazine | Piperazine Derivative | Antidepressant |
The unique stereochemistry and bicyclic nature of this compound may confer distinct biological activities compared to these structurally similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential:
- Antimicrobial Studies : Research on pyrazine derivatives has demonstrated significant antibacterial activity against various pathogens. Future studies should focus on isolating the effects of this compound against specific strains.
- Cancer Cell Line Testing : Preliminary tests involving structurally similar compounds have shown cytotoxic effects on cancer cell lines. Investigating this compound in this context could yield valuable data regarding its anticancer properties.
- Neurotransmitter Interaction Studies : Compounds like piperazines have been studied for their effects on serotonin and dopamine receptors. Similar investigations into this compound could reveal its potential as a neuroactive agent.
Q & A
Q. Example Workflow :
| Step | Action | Reference |
|---|---|---|
| Assay Discrepancy | Compare IC50 values in enzyme vs. cell assays | |
| LC-MS Analysis | Detect impurities at <0.1% | |
| Statistical Test | Bland-Altman plot with 95% CI |
Advanced Research Question: How to optimize reaction conditions for scale-up while maintaining stereochemical fidelity?
Methodological Answer:
Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (ethanol vs. THF) to identify robust conditions .
Kinetic Resolution : Monitor enantiomeric excess (ee) via inline chiral HPLC to adjust parameters in real time .
Scale-Up Protocol : Use a jacketed reactor with controlled cooling to prevent racemization during crystallization.
Q. Key Parameters :
| Factor | Optimal Range | Impact on ee |
|---|---|---|
| Temperature | 75–85°C | ±2% ee |
| Catalyst Loading | 3 mol% | +5% ee |
Advanced Research Question: How to evaluate stability under physiological conditions for in vivo studies?
Methodological Answer:
Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 40°C for 72 hrs. Monitor degradation via HPLC .
Thermal Analysis : Use DSC to identify melting points and phase transitions (expected mp: 210–215°C with decomposition) .
Lyophilization : Stabilize the compound by freeze-drying with 5% mannitol as a cryoprotectant.
Advanced Research Question: How to investigate enantiomer-specific interactions with biological targets?
Methodological Answer:
Chiral Resolution : Separate enantiomers using preparative HPLC (Chiralpak® AD-H column) .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for each enantiomer against immobilized receptors .
Molecular Dynamics Simulations : Model docking poses with GROMACS to explain differential activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
